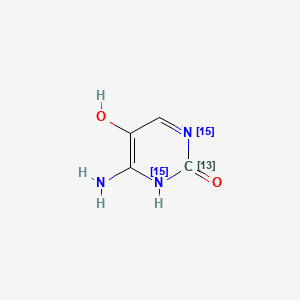

5-Hydroxycytosine-13C,15N2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

130.08 g/mol |

IUPAC Name |

6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |

InChI Key |

NLLCDONDZDHLCI-XZQGXACKSA-N |

Isomeric SMILES |

C1=[15N][13C](=O)[15NH]C(=C1O)N |

Canonical SMILES |

C1=NC(=O)NC(=C1O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5-Hydroxycytosine in Epigenetics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (B124674) (5hmC), once considered a mere intermediate in the DNA demethylation pathway, is now recognized as a stable and functionally distinct epigenetic mark.[1] Generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases, 5hmC plays a critical role in regulating gene expression, cellular differentiation, and maintaining genomic integrity.[1] Its tissue-specific distribution and profound depletion in various cancers highlight its significance in both normal physiology and disease, making it a promising biomarker and a potential target for therapeutic intervention.[2][3][4] This guide provides an in-depth overview of the core functions of 5hmC, quantitative data on its prevalence, detailed experimental methodologies for its study, and visual representations of its key molecular pathways.

The Enzymatic Machinery of 5-Hydroxycytosine

The dynamic landscape of 5hmC is primarily controlled by a set of key enzymes responsible for its writing, reading, and erasure.

1.1. "Writers": The TET Family of Dioxygenases

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3) are the primary "writers" of 5hmC.[5][6] These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5mC.[7] The first step in this cascade is the conversion of 5mC to 5hmC.[6]

1.2. "Erasers": The Demethylation Pathway

5hmC can be a stable epigenetic mark or an intermediate in the active DNA demethylation pathway.[8] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[7] These oxidized forms are then recognized and excised by Thymine-DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine.[9]

1.3. "Readers": Proteins that Recognize 5hmC

A class of proteins known as "readers" specifically recognize and bind to 5hmC, translating this epigenetic mark into functional consequences. One of the most significant 5hmC readers in the brain is Methyl-CpG-binding protein 2 (MeCP2).[10][11] MeCP2 can bind to both 5mC and 5hmC with similar high affinity.[11][12] The interaction of MeCP2 with 5hmC is implicated in the regulation of chromatin structure and gene expression in the nervous system.[10][11] Another identified reader is UHRF2, which shows preferential binding to 5hmC and is thought to play a role in its physiological functions.[13]

Molecular Functions of 5-Hydroxycytosine

2.1. Role in Gene Regulation

5hmC is intricately linked to the regulation of gene expression. It is often enriched in the gene bodies of actively transcribed genes and at enhancer elements.[5][14][15] The presence of 5hmC in these regions is positively correlated with gene expression levels.[16] In contrast to 5mC, which is generally associated with gene silencing at promoter regions, 5hmC at promoters can be associated with both active and poised transcriptional states.[7]

2.2. Chromatin Accessibility and Structure

5hmC contributes to a more open and accessible chromatin state.[7] This is, in part, due to the fact that many 5mC-binding proteins, which are often associated with transcriptional repression, have a reduced affinity for 5hmC.[17] By preventing the binding of these repressive proteins, 5hmC can facilitate the access of transcription factors and other regulatory proteins to DNA, thereby promoting gene expression.[7]

2.3. A Stable Epigenetic Mark

While it is an intermediate in active demethylation, 5hmC is also a stable epigenetic mark, particularly in post-mitotic cells like neurons where it is highly abundant.[8] Its stability in these cells suggests that it has functions beyond simply being a transient step in the removal of DNA methylation.[8]

Quantitative Data on 5-Hydroxycytosine Distribution

The levels of 5hmC vary significantly across different tissues and are dramatically altered in disease states, particularly in cancer.

Table 1: Global 5-hydroxymethylcytosine (5hmC) Levels in Normal Human Tissues

| Tissue | % of 5hmC (relative to total nucleotides) |

| Brain | 0.67%[2][18] |

| Rectum | 0.57%[2][18] |

| Liver | 0.46%[2][18] |

| Colon | 0.45%[2][18] |

| Kidney | 0.38%[2][18] |

| Lung | 0.14% - 0.18%[2][18] |

| Placenta | 0.06%[2][18] |

| Heart | 0.05%[2] |

| Breast | 0.05%[2][18] |

Table 2: Comparison of 5-hydroxymethylcytosine (5hmC) Levels in Normal vs. Cancer Tissues

| Tissue Type | Normal Tissue (% 5hmC) | Cancer Tissue (% 5hmC) | Fold Reduction |

| Colorectal | 0.46% - 0.57%[2] | 0.02% - 0.06%[2] | 7.7 to 28-fold[2] |

| Lung (Squamous Cell) | - | - | 2 to 5-fold[19] |

| Brain | - | - | >30-fold[19] |

| Prostate | High | Profoundly reduced[4] | - |

| Breast | High | Profoundly reduced[4] | - |

Experimental Protocols for 5-Hydroxycytosine Analysis

Several key techniques have been developed to detect and quantify 5hmC at a genome-wide scale and at single-base resolution.

4.1. Tet-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for the direct, single-base resolution sequencing of 5hmC.[20]

-

Principle: This technique relies on the protection of 5hmC through glucosylation by β-glucosyltransferase (β-GT). Subsequently, TET enzymes are used to oxidize 5mC to 5caC. During bisulfite treatment, both unmodified cytosine and 5caC (derived from 5mC) are converted to uracil (B121893) (read as thymine (B56734) during sequencing), while the glucosylated 5hmC remains as cytosine.[20]

-

Methodology:

-

Glucosylation: Genomic DNA is incubated with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate 5hmC residues, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).

-

Oxidation: The DNA is then treated with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.

-

Bisulfite Conversion: The DNA undergoes standard bisulfite treatment, which converts cytosine and 5caC to uracil, while 5gmC remains unchanged.

-

PCR Amplification and Sequencing: The treated DNA is amplified by PCR and sequenced. 5hmC sites are identified as cytosines in the final sequence.[21]

-

4.2. Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method for the single-base resolution mapping of 5mC and 5hmC.[22][23]

-

Principle: This method uses a chemical oxidant, potassium perruthenate (KRuO4), to selectively convert 5hmC to 5-formylcytosine (5fC).[22] During the subsequent bisulfite treatment, 5fC is converted to uracil, while 5mC remains as cytosine. By comparing the results of oxBS-seq with standard bisulfite sequencing (where both 5mC and 5hmC are read as cytosine), the locations of 5hmC can be inferred.[24]

-

Methodology:

-

Oxidation: Genomic DNA is treated with potassium perruthenate (KRuO4) to oxidize 5hmC to 5fC.

-

Bisulfite Conversion: The oxidized DNA is then subjected to bisulfite treatment. Unmodified cytosine and the newly formed 5fC are converted to uracil. 5mC is resistant to this conversion.

-

Library Preparation and Sequencing: Two separate libraries are prepared: one from the oxidized and bisulfite-treated DNA (oxBS-seq) and another from DNA that has only undergone standard bisulfite sequencing (BS-seq).

-

Data Analysis: The sequencing results from both libraries are compared. Cytosines that are read as 'C' in the BS-seq data but as 'T' in the oxBS-seq data represent the original 5hmC sites.[25]

-

4.3. 5hmC-Seal (hMe-Seal)

hMe-Seal is an affinity-based enrichment method for profiling 5hmC.[26]

-

Principle: This technique involves the selective chemical labeling of 5hmC with a biotin (B1667282) tag. The biotinylated DNA fragments can then be enriched using streptavidin beads for subsequent sequencing.[26]

-

Methodology:

-

Glucosylation with a Modified Glucose: Genomic DNA is treated with β-GT and an azide-modified UDP-glucose (UDP-6-N3-Glu) to transfer the azide-glucose to 5hmC.

-

Click Chemistry: A biotin molecule containing a DBCO (dibenzocyclooctyne) group is added. The DBCO group reacts with the azide (B81097) group on the modified glucose via a copper-free click reaction, attaching the biotin to the 5hmC-containing DNA.

-

Enrichment: The biotin-labeled DNA fragments are captured and enriched using streptavidin-coated magnetic beads.

-

Sequencing: The enriched DNA is then eluted and prepared for high-throughput sequencing.[27]

-

Visualizing 5-Hydroxycytosine Pathways and Workflows

5.1. Signaling Pathways

Caption: The enzymatic pathway of 5-methylcytosine oxidation and demethylation.

5.2. Experimental Workflows

Caption: A simplified workflow for Tet-Assisted Bisulfite Sequencing (TAB-seq).

Caption: A comparative workflow for Oxidative Bisulfite Sequencing (oxBS-seq).

Conclusion and Future Directions

5-hydroxymethylcytosine has emerged as a crucial player in the epigenetic regulation of the mammalian genome. Its dual role as a stable epigenetic mark and an intermediate in DNA demethylation underscores its complexity and functional significance. The profound loss of 5hmC in cancer suggests its potential as a robust biomarker for early diagnosis and prognosis. Further research into the intricate mechanisms of 5hmC readers and its role in various signaling pathways will undoubtedly open new avenues for therapeutic interventions in a range of diseases, from cancer to neurodevelopmental disorders. The continued development and refinement of techniques to study 5hmC will be paramount in unraveling its full biological impact.

References

- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncotarget.com [oncotarget.com]

- 5. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA demethylation - Wikipedia [en.wikipedia.org]

- 9. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MeCP2 binds to 5hmc enriched within active genes and accessible chromatin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MeCP2 binds to 5hmC enriched within active genes and accessible chromatin in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. The 5-Hydroxymethylcytosine (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 17. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epigenie.com [epigenie.com]

- 25. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]

- 26. researchgate.net [researchgate.net]

- 27. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Function of 5-Hydroxymethylcytosine in DNA Demethylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Fifth Base

For decades, the epigenetic landscape of mammalian DNA was thought to be dominated by the fifth base, 5-methylcytosine (B146107) (5mC), a modification critical for gene silencing, genomic imprinting, and X-chromosome inactivation[1][2]. The discovery of 5-hydroxymethylcytosine (B124674) (5hmC) in 2009 fundamentally shifted this paradigm, introducing a new layer of complexity and regulatory potential[3][4][5]. Initially considered merely a transient intermediate in the process of DNA demethylation, 5hmC is now recognized as a stable and functionally distinct epigenetic mark, often referred to as the "sixth base"[2][6][7][8].

This technical guide provides an in-depth exploration of the core function of 5-hydroxymethylcytosine in the intricate process of DNA demethylation. We will dissect the enzymatic pathways that generate and process 5hmC, differentiate between active and passive demethylation mechanisms, and discuss its dual role as both a pathway intermediate and a stable regulatory mark. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to support researchers in the fields of epigenetics, molecular biology, and therapeutic development.

The Enzymatic Cascade: TET-Mediated Oxidation

The journey from a methylated to an unmethylated cytosine is initiated by the Ten-Eleven Translocation (TET) family of enzymes. These Fe(II) and α-ketoglutarate-dependent dioxygenases are the primary "writers" of the 5hmC mark[4][9][10].

2.1 The TET Enzyme Family The mammalian genome encodes three TET proteins: TET1, TET2, and TET3[11]. While all three enzymes catalyze the oxidation of 5mC, they exhibit distinct expression patterns and potential non-redundant functions in development and disease[10][11]. The core reaction involves the hydroxylation of the methyl group at the fifth position of cytosine to generate 5hmC[4][10][12].

2.2 Iterative Oxidation to 5fC and 5caC The catalytic activity of TET enzymes does not stop at 5hmC. They can perform further, iterative oxidation on the same cytosine base, converting 5hmC into 5-formylcytosine (B1664653) (5fC) and subsequently into 5-carboxylcytosine (5caC)[11][13][14][15]. These oxidized forms, 5fC and 5caC, are present in the genome at much lower levels than 5hmC and are critical intermediates in the active demethylation pathway[15][16][17].

Signaling Pathway Diagram: TET-Mediated Oxidation

References

- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]

- 4. Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by the MLL Partner TET1 [dash.harvard.edu]

- 6. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by MLL Partner TET1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TET enzymes - Wikipedia [en.wikipedia.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Hydroxymethylcytosine-mediated active demethylation is required for mammalian neuronal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomodal.com [biomodal.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxycytosine: An Epigenetic Biomarker for Cancer Diagnosis and Prognosis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-hydroxymethylcytosine (B124674) (5-hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the ten-eleven translocation (TET) family of enzymes.[1] Once considered merely an intermediate in DNA demethylation, 5-hmC is now recognized as a stable and functionally distinct epigenetic mark critical for regulating gene expression and maintaining cellular identity.[1][2] A widespread phenomenon in oncology is the global depletion of 5-hmC in tumor tissues compared to their normal counterparts, a change linked to altered TET enzyme activity and metabolic reprogramming.[2][3] This global loss, along with locus-specific changes in 5-hmC distribution, presents a promising avenue for cancer biomarker development.[3] Profiling 5-hmC, particularly in circulating cell-free DNA (cfDNA), offers a minimally invasive "liquid biopsy" approach for early cancer detection, patient stratification, and monitoring treatment response.[4][5] This guide provides a comprehensive overview of the role of 5-hmC in cancer, details key methodologies for its detection, summarizes its diagnostic and prognostic value, and visualizes the core biological pathways and experimental workflows.

The Biology of 5-hmC in Cancer

5-hydroxymethylcytosine is generated from 5-methylcytosine through an oxidation reaction catalyzed by the TET family of dioxygenases (TET1, TET2, TET3).[4] These enzymes are dependent on Fe(II) and α-ketoglutarate as cofactors.[6][7] The TET enzymes can further oxidize 5-hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[8] These subsequent modifications are recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one, a process known as active DNA demethylation.[9][10]

In many cancers, a global reduction in 5-hmC levels is a common epigenetic feature.[3][11] This depletion can arise from several mechanisms:

-

Mutations or downregulation of TET enzymes: Mutations in TET2 are frequently observed in hematological malignancies.[12][13] Reduced expression of TET enzymes has been reported in various solid tumors, including breast, liver, and lung cancer.[3][9]

-

Metabolic Dysregulation: Mutations in the isocitrate dehydrogenase genes (IDH1 and IDH2) are common in gliomas and acute myeloid leukemia.[3][6] These mutations result in the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, including the TET enzymes, leading to decreased 5-hmC levels.[6]

While the global trend is a loss of 5-hmC, locus-specific gains have also been observed, indicating a complex redistribution of this mark during carcinogenesis that can influence the expression of key oncogenes and tumor suppressor genes.[3]

5-hmC as a Diagnostic and Prognostic Biomarker

The significant difference in 5-hmC levels between tumor and normal tissues makes it a robust biomarker.[13] Its stability and tissue-specific patterns further enhance its utility.[14]

Tissue-Based Biomarkers

Numerous studies have demonstrated a drastic reduction of 5-hmC in a wide range of solid tumors.[2] This loss often correlates with key clinical parameters, including tumor stage, metastasis, and patient survival.[11] A meta-analysis involving 1736 patients showed that low or negative 5-hmC levels were significantly associated with lymph node metastasis, advanced TNM stage, and poor overall survival.[11]

| Cancer Type | Change in Global 5-hmC Level (Tumor vs. Normal) | Association with Prognosis |

| Lung Cancer (SCC) | 2- to 5-fold reduction[12][13] | Decreased 5-hmC is an unfavorable prognostic factor.[3] |

| Brain Tumors (Glioma) | Up to >30-fold reduction[12][13] | Low 5-hmC is associated with poor prognosis.[3] |

| Breast Cancer | Significant decrease[2][9] | Reduced 5-hmC correlates with poor survival.[3] |

| Colorectal Cancer | Significant depletion[2] | Loss of 5-hmC is linked to aggressive disease.[2] |

| Gastric Cancer | Decreased levels[3] | Low 5-hmC is an independent poor prognostic factor.[3] |

| Hepatocellular Carcinoma | Significant decrease[11] | Low 5-hmC is an indicator for poor overall survival and recurrence.[11] |

| Prostate Cancer | Significant depletion[2] | Altered 5-hmC landscape marks oncogene activation. |

| Melanoma | Significant loss[11] | Decreased 5-hmC is associated with poorer outcomes.[11] |

Table 1: Summary of global 5-hmC alterations and their prognostic significance in various solid tumors.

Liquid Biopsy Biomarkers

The analysis of 5-hmC in circulating cell-free DNA (cfDNA) provides a minimally invasive method for cancer detection and monitoring.[4][15] Since 5-hmC patterns are tissue-specific, cfDNA 5-hmC profiles can reveal the tissue of origin for a tumor.[2] This approach is particularly promising for early cancer detection, tracking minimal residual disease, and predicting therapeutic response.[2][16] For instance, distinct cfDNA 5-hmC signatures have been identified for colorectal, gastric, lung, and pancreatic cancers, enabling discrimination between cancer patients and healthy individuals with high accuracy.[16][17]

| Cancer Type | Sample Type | Key Finding |

| Colorectal Cancer | cfDNA | Differentially hydroxymethylated gene signatures can distinguish CRC from healthy controls.[17] |

| Lung Cancer | cfDNA | 5-hmC signatures can predict response to immune checkpoint inhibitors.[16] |

| Pancreatic Cancer | cfDNA | Dynamic changes in 5-hmC signatures can discriminate between clinical cancer states.[18] |

| Breast Cancer | cfDNA | Predictive gene models based on 5-hmC achieve high accuracy (AUC 0.89) in distinguishing cancer from controls.[18] |

| Prostate Cancer (mCRPC) | cfDNA | 5-hmC levels can infer activity of oncogenes (e.g., AR, MYC) and predict overall survival.[19] |

| Multiple Myeloma | cfDNA | 5-hmC markers are associated with overall survival and can potentially predict treatment response.[20] |

Table 2: Applications of 5-hmC analysis in cell-free DNA (cfDNA) across different cancers.

Methodologies for 5-hmC Detection

A variety of methods have been developed to profile 5-hmC, ranging from global quantification to genome-wide, base-resolution mapping. The choice of method often depends on the starting material amount and the required resolution.

Experimental Protocol: 5-hmC-Seal Sequencing for cfDNA

The "5hmC-Seal" method is an enrichment-based technique that relies on the selective chemical labeling of 5-hmC, making it highly suitable for low-input samples like cfDNA.[15]

1. cfDNA Isolation:

-

Collect peripheral blood in EDTA or specialized cfDNA collection tubes.

-

Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by 16,000 x g for 10 min for the plasma supernatant) to separate plasma and remove cell debris.

-

Isolate cfDNA from plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's protocol.

-

Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay).

2. 5-hmC Glucosylation and Biotinylation:

-

In a PCR tube, combine 1-10 ng of cfDNA with UDP-azide-glucose and T4 β-glucosyltransferase (β-GT).

-

Incubate the reaction at 37°C for 2 hours to transfer the azide-modified glucose to the hydroxyl group of 5-hmC.

-

Purify the DNA to remove excess reagents.

-

Perform a "click" chemistry reaction by adding a DBCO-PEG4-Biotin linker to the azide-modified glucose. This reaction covalently attaches biotin to the 5-hmC sites.

-

Incubate at 37°C for 2 hours. Purify the biotin-labeled DNA.

3. Library Preparation and Enrichment:

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the biotin-labeled cfDNA fragments using a library preparation kit (e.g., NEBNext Ultra II).

-

Capture the biotin-labeled (5-hmC-containing) DNA fragments using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-biotinylated DNA fragments.

-

Elute the captured DNA or perform PCR amplification directly off the beads to generate the final sequencing library.

4. Sequencing and Data Analysis:

-

Quantify the final library and perform sequencing on an Illumina platform.

-

Align the sequencing reads to the human reference genome.

-

Perform peak calling using a tool like MACS2 to identify genomic regions enriched with 5-hmC.

-

Conduct differential enrichment analysis between cancer and control groups to identify biomarker regions.

Experimental Protocol: TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq provides single-base resolution of 5-hmC. It involves protecting 5-hmC through glucosylation, followed by TET-mediated oxidation of 5-mC to 5-caC, and then standard bisulfite conversion.[15][21]

1. DNA Preparation and Glucosylation:

-

Start with ≥1 µg of high-quality genomic DNA. Spike in control DNA (e.g., unmethylated lambda phage DNA and T4-hmC gDNA).[22]

-

Glucosylate the DNA using T4 β-glucosyltransferase (β-GT) and UDP-glucose. This converts 5-hmC to β-glucosyl-5-hmC (5-ghmC), protecting it from subsequent oxidation.[21][22]

-

Purify the DNA.

2. Oxidation of 5-mC:

-

Incubate the glucosylated DNA with an excess of TET enzyme (e.g., recombinant mTet1) in an appropriate reaction buffer containing cofactors.

-

This step oxidizes virtually all 5-mC to 5-caC, while the protected 5-ghmC remains unchanged.[21]

-

Purify the DNA.

3. Bisulfite Conversion:

-

Treat the oxidized DNA with sodium bisulfite using a commercial kit.

-

During this step, unmodified cytosine and 5-caC are deaminated to uracil. The protected 5-ghmC is resistant to this conversion and remains as cytosine.[21]

4. Library Preparation and Sequencing:

-

Amplify the bisulfite-converted DNA using PCR to generate a sequencing library.

-

Perform sequencing on an Illumina platform.

5. Data Analysis:

-

Align reads to the reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

In the resulting data, any cytosine that was not converted to thymine (B56734) represents a 5-hmC in the original DNA sequence. Comparing TAB-seq data with standard whole-genome bisulfite sequencing (WGBS) data from the same sample allows for the precise mapping of both 5-mC and 5-hmC.[21]

Challenges and Future Perspectives

Despite its great promise, the clinical application of 5-hmC as a biomarker faces several challenges. The low abundance of 5-hmC in cfDNA requires highly sensitive detection methods.[5] Furthermore, standardization of protocols and large-scale clinical validation studies are necessary to establish robust diagnostic and prognostic assays.[11]

Future work will likely focus on integrating 5-hmC data with other 'omics' data, such as genomics and transcriptomics, to create multi-analyte liquid biopsy panels with enhanced predictive power.[23] Advances in sequencing technologies and machine learning algorithms will further refine our ability to decode the complex 5-hmC landscape, paving the way for its integration into routine clinical practice for personalized cancer management.[20][24]

References

- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. europeanreview.org [europeanreview.org]

- 11. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ascopubs.org [ascopubs.org]

- 18. clpmag.com [clpmag.com]

- 19. ascopubs.org [ascopubs.org]

- 20. ashpublications.org [ashpublications.org]

- 21. epigenie.com [epigenie.com]

- 22. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell-Free DNA Hydroxymethylation in Cancer: Current and Emerging Detection Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 5-Hydroxycytosine-13C,15N2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC) has unveiled a new layer of complexity in the regulation of gene expression. As the "sixth base" of the genome, 5hmC is not merely an intermediate in the DNA demethylation pathway but also a stable epigenetic mark with distinct biological functions. Accurate and precise quantification of 5hmC is paramount to understanding its role in health and disease. This technical guide focuses on the biological significance and application of an essential tool in this endeavor: isotopically labeled 5-Hydroxycytosine-13C,15N2. This stable isotope serves as a critical internal standard for mass spectrometry-based quantification, enabling researchers to achieve the high degree of accuracy required for meaningful biological interpretation.

The Biological Role of 5-Hydroxycytosine (B44430) (5hmC)

5-hydroxymethylcytosine is a derivative of cytosine, formed by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of dioxygenases.[][2] This conversion is a key step in the process of active DNA demethylation, which is crucial for various biological processes, including embryonic development, cellular differentiation, and neuronal function.[3][4]

The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[2][5] These oxidized forms are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the modified cytosine with an unmodified one.[5]

Beyond its role as a demethylation intermediate, 5hmC has been recognized as a stable epigenetic mark in its own right.[3][6] It is particularly enriched in the central nervous system and embryonic stem cells.[7] The presence of 5hmC in gene bodies and promoter regions is often associated with active gene expression.[8] Dysregulation of 5hmC levels has been implicated in a variety of diseases, including cancer and neurological disorders, making it a promising biomarker.[9]

The Significance of Isotopic Labeling: this compound

To accurately quantify the levels of 5hmC in biological samples, which are often present in very low abundance, highly sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[9] The use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification with LC-MS/MS.[10][11]

This compound is a synthetic version of 5-hydroxycytosine where a specific carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced with their heavier isotope, nitrogen-15 (B135050) (¹⁵N).[12][13] This labeling provides a distinct mass shift compared to the endogenous, unlabeled 5hmC, without altering its chemical properties.[][14]

The key advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the labeled standard has identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.[14][15]

-

Compensation for Sample Loss: During the multi-step sample preparation process, from DNA extraction and digestion to purification, some sample loss is inevitable. By adding a known amount of the internal standard at the beginning of the workflow, any losses of the analyte can be accounted for by measuring the recovery of the standard.[15]

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantification by minimizing variations introduced during sample handling and analysis.[10][11] The low natural abundance of ¹³C and ¹⁵N ensures minimal background interference, leading to a high signal-to-noise ratio and enhanced sensitivity.[]

Quantitative Data on 5-Hydroxycytosine Levels

The precise quantification of 5hmC using stable isotope dilution LC-MS/MS has provided valuable insights into its distribution across different tissues and its alteration in disease states. The following table summarizes representative quantitative data for 5hmC levels in various biological samples.

| Biological Sample | Species | 5hmC Level (% of total cytosines) | Reference |

| Purkinje Cells | Mouse | 0.6% | [16] |

| Granular Cells | Mouse | 0.2% | [16] |

| Brain | Mouse | 0.4% - 0.7% | [17] |

| Embryonic Stem Cells | Mouse | ~0.1% | [7] |

| Spleen | Mouse | 0.03% | [3] |

| Colorectal Cancer Tissue | Human | ~6-fold lower than adjacent normal tissue | [16] |

| MDA-MB-231 Breast Cancer Cells | Human | 0.07% | [18] |

| Human Urine | Human | 22.6 ± 13.7 nmol/L | [19] |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of 5-hydroxycytosine in genomic DNA using this compound as an internal standard.

Genomic DNA Extraction and Digestion

-

Genomic DNA Extraction: Extract genomic DNA from tissues or cells using a commercially available DNA purification kit, following the manufacturer's instructions. Assess the purity and concentration of the extracted DNA using a spectrophotometer.

-

Addition of Internal Standard: Spike the genomic DNA sample with a known amount of this compound.

-

Enzymatic Digestion:

-

Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.[20]

-

Add S1 nuclease and incubate at 37°C for 4 hours to digest the DNA into 3'-mononucleotides.[20]

-

Subsequently, add venom phosphodiesterase I and alkaline phosphatase and incubate to complete the digestion into individual nucleosides.[20]

-

Alternatively, a cocktail of DNase I, snake venom phosphodiesterase, and calf intestinal phosphatase can be used for overnight digestion at 37°C.[21]

-

-

Sample Cleanup: Remove proteins and other contaminants by ultrafiltration or solid-phase extraction.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for the separation of the nucleosides.[20][22]

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) (Solvent B).[20][22]

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[20][22]

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 5-hydroxy-2'-deoxycytidine (B120496) (5hmdC) and the labeled internal standard.[22]

-

5hmdC: m/z 258.0 → 142.0[22]

-

This compound (as deoxynucleoside): The exact m/z will depend on the specific labeling pattern, but will be shifted from the unlabeled form.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled 5hmdC spiked with a constant amount of the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous 5hmdC to the peak area of the internal standard in the biological samples.

-

Determine the concentration of 5hmdC in the samples by interpolating from the standard curve.

-

Signaling Pathways and Experimental Workflows

DNA Demethylation Pathway

The following diagram illustrates the central role of 5-hydroxycytosine in the active DNA demethylation pathway.

Caption: The active DNA demethylation pathway initiated by TET enzyme oxidation of 5-methylcytosine.

Experimental Workflow for 5hmC Quantification

The diagram below outlines the logical flow of the experimental protocol for quantifying 5-hydroxycytosine using a stable isotope-labeled internal standard.

Caption: A streamlined workflow for the quantitative analysis of 5-hydroxycytosine.

Conclusion

This compound is an indispensable tool for researchers investigating the epigenetic landscape. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to quantify 5hmC levels in a wide range of biological samples. This capability is fundamental to elucidating the role of 5hmC in gene regulation, development, and the pathogenesis of diseases such as cancer and neurodegenerative disorders. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to explore the biological significance of this critical epigenetic modification.

References

- 2. 5-Hydroxymethylcytosine – the elusive epigenetic mark in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. epigenie.com [epigenie.com]

- 9. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5-Hydroxycytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

chemical properties of 5-Hydroxycytosine-13C,15N2

An In-depth Technical Guide to 5-Hydroxycytosine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylcytosine (B124674) (5hmC) is a pivotal epigenetic modification of DNA, often referred to as the "sixth base." It is generated by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] While initially considered merely a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable and functionally distinct epigenetic mark in its own right, with crucial roles in gene regulation, cell differentiation, and development.[3][4][5] Its stable isotopic-labeled counterpart, 5-Hydroxycytosine-¹³C,¹⁵N₂, serves as an indispensable tool for the precise and accurate quantification of 5hmC in biological samples, primarily as an internal standard for mass spectrometry-based techniques.[6] This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to 5-Hydroxycytosine-¹³C,¹⁵N₂.

Core Chemical Properties

The incorporation of stable isotopes (¹³C and ¹⁵N) into the 5-hydroxycytosine (B44430) structure results in a molecule that is chemically identical to its endogenous counterpart but distinguishable by its mass. This property is fundamental to its application in quantitative analysis.

Quantitative Data Summary

| Property | Value | Source(s) |

| Analyte Name | 5-Hydroxycytosine-2-¹³C-1,3-¹⁵N₂ | [7] |

| Molecular Formula | C₃¹³CH₅N¹⁵N₂O₂ | [8][9] |

| Molecular Weight | 130.08 g/mol (approx.) | [7][10] |

| Labeled CAS Number | 181516-92-7 | [7][8][9] |

| Unlabeled CAS Number | 13484-95-2 | [7][8][11] |

| Chemical Purity | ≥98% | [8][9] |

| Isotopic Purity | ¹³C: 99%; ¹⁵N: 98% | [8][9] |

| SMILES String | NC1=C(C=[15N]--INVALID-LINK--=O)O | [7][10] |

| Appearance | Neat/Solid | [8] |

| Storage | Room temperature, away from light and moisture | [8] |

Stability and Reactivity

5-Hydroxycytosine is a stable DNA modification under physiological conditions.[3][12] Studies using stable isotope labeling in mammalian cells have demonstrated that the majority of 5hmC is a stable mark rather than a short-lived intermediate.[12] Its formation from 5mC is a slow process that occurs in the hours following DNA synthesis.[12]

However, 5hmC is also a substrate for further enzymatic oxidation by TET enzymes, which can convert it to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC).[1][3] Under strong oxidative conditions, 5hmC can also be oxidized to these products.[13] The hydrolytic deamination of 5hmC has been studied, with the process being similar to that of other cytosine derivatives where water addition is the rate-limiting step.[14]

Biological Significance and Signaling Pathways

5-Hydroxycytosine is a key player in the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming during development and in differentiated cells like neurons.[15] The pathway begins with the oxidation of 5mC, a mark generally associated with gene silencing, and proceeds through a series of intermediates that are ultimately replaced by an unmodified cytosine, leading to a state permissive for gene expression.

Caption: The TET-mediated active DNA demethylation pathway.

Experimental Protocols and Methodologies

The isotopically labeled 5-Hydroxycytosine-¹³C,¹⁵N₂ is primarily used for accurate quantification. Below are outlines of key experimental protocols where this standard is essential.

Protocol 1: LC-MS/MS Quantification of Global 5hmC Levels

This method is considered the gold standard for quantifying modified nucleosides due to its high sensitivity and selectivity.[16] The isotopically labeled standard is crucial for correcting for any sample loss during preparation and for variations in ionization efficiency.

Detailed Methodology:

-

DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA purification kit.

-

DNA Hydrolysis: Digest the purified DNA to its constituent nucleosides. This is typically achieved enzymatically using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Internal Standard Spiking: Add a known amount of 5-Hydroxycytosine-¹³C,¹⁵N₂ (along with other relevant labeled standards for 5mC, C, G, A, T) to the hydrolyzed DNA sample.

-

Chromatographic Separation: Separate the nucleosides using High-Performance Liquid Chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RPLC) column.[17]

-

Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry (MS/MS). The instrument is set to monitor specific mass transitions for both the endogenous 5hmC and the heavy-isotope-labeled 5-Hydroxycytosine-¹³C,¹⁵N₂ standard.

-

Quantification: Calculate the amount of endogenous 5hmC by comparing the peak area of its mass transition to the peak area of the known amount of the spiked internal standard.

Caption: Workflow for global 5hmC quantification by LC-MS/MS.

Protocol 2: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)

hMeDIP is an affinity-based enrichment method used to identify genomic regions that are rich in 5hmC. While not quantitative in the same way as LC-MS, it provides locus-specific information.

Detailed Methodology:

-

DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.

-

Denaturation: Denature the fragmented DNA into single strands by heating.

-

Immunoprecipitation (IP): Incubate the denatured DNA with a highly specific antibody against 5-hydroxymethylcytosine.

-

Capture: Add protein A/G-coated magnetic beads to the mixture to capture the antibody-DNA complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound DNA fragments.

-

Elution: Elute the enriched, 5hmC-containing DNA fragments from the antibody-bead complex.

-

Analysis: Analyze the enriched DNA fraction by quantitative PCR (qPCR) for specific loci or by next-generation sequencing (hMeDIP-Seq) for genome-wide mapping.

Caption: Experimental workflow for hMeDIP.

Core Application: Isotopic Dilution Analysis

The primary application of 5-Hydroxycytosine-¹³C,¹⁵N₂ is in isotopic dilution mass spectrometry. This technique leverages the addition of a known quantity of the labeled compound to a sample to enable precise quantification of the corresponding unlabeled, endogenous analyte.

The labeled internal standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the standard, one can calculate the analyte's concentration with high accuracy, effectively canceling out variations in sample preparation and instrument response.

Caption: Logic of isotopic dilution for 5hmC quantification.

References

- 1. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidized C5-methyl cytosine bases in DNA: 5-Hydroxymethylcytosine; 5-formylcytosine; and 5-carboxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Hydroxycytosine-13C, 15N2 | LGC Standards [lgcstandards.com]

- 8. 5-Hydroxycytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. 5-HYDROXYCYTOSINE | Eurisotop [eurisotop.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 5-Hydroxycytosine - Wikipedia [en.wikipedia.org]

- 12. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Deamination features of 5-hydroxymethylcytosine, a radical and enzymatic DNA oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA demethylation - Wikipedia [en.wikipedia.org]

- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Labeling of Nucleosides for Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of nucleosides, the fundamental building blocks of DNA and RNA, has become an indispensable technique in modern life sciences research. By replacing specific atoms with their stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can trace the metabolic fate of these molecules within complex biological systems. This guide provides an in-depth overview of the core principles, methodologies, and applications of isotopic labeling of nucleosides, with a focus on providing actionable experimental protocols and quantitative data to aid in the design and execution of research studies.

The primary analytical techniques for detecting and quantifying the incorporation of stable isotopes into nucleosides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS is highly sensitive and ideal for measuring isotopic enrichment, while NMR provides detailed information about the specific positions of the isotope atoms within a molecule, offering insights into molecular structure and conformation.[1] This powerful combination of isotopic tracers and advanced analytical platforms is driving new discoveries in a wide range of fields, from fundamental cellular metabolism to the development of novel therapeutics.[1]

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling is the introduction of a "heavy" isotope into a biological system, which then incorporates this isotope into newly synthesized molecules. The choice of isotope and the labeling strategy depends on the specific research question.

-

Commonly Used Stable Isotopes:

-

Carbon-13 (¹³C): Used to trace the carbon backbone of the ribose sugar and nucleobase moieties.[1]

-

Nitrogen-15 (¹⁵N): Ideal for tracking the nitrogen atoms within the nucleobases.

-

Deuterium (²H): Often used to simplify NMR spectra and to study kinetic isotope effects.

-

-

Labeling Strategies:

-

Uniform Labeling: All atoms of a particular element in the precursor molecule are replaced with the stable isotope (e.g., [U-¹³C]-glucose). This provides a general overview of the metabolic pathways involved.

-

Site-Specific Labeling: Only a specific atom or a set of atoms in the precursor molecule is labeled. This allows for the detailed investigation of specific enzymatic reactions and metabolic pathways.

-

Segmental Labeling: Different segments of a larger biomolecule, such as an oligonucleotide, are labeled with different isotopes. This is particularly useful for studying the structure and dynamics of large RNA or DNA molecules.

-

Data Presentation: Quantitative Insights into Nucleoside Labeling

Table 1: Time-Course of ¹³C-Methyl Incorporation into Ribonucleosides in Human Cells

| Modified Ribonucleoside | m+1 Isotopologue Fraction (%) after 4 hours | m+1 Isotopologue Fraction (%) after 24 hours |

| N⁶-methyladenosine (m⁶A) | Increased | Further Increased |

| 7-methylguanosine (m⁷G) | Increased | Further Increased |

| 1-methyladenosine (m¹A) | Increased | Further Increased |

| N⁶,N⁶-dimethyladenosine (m⁶₂A) | Increased | Further Increased |

| 2′-O-methyladenosine (Am) | Increased | Further Increased |

| 5-methylcytosine (m⁵C) | Increased | Further Increased |

| Unmodified Ribonucleosides | Unaltered | Unaltered |

Data adapted from a study on the metabolic turnover of modified ribonucleosides using [¹³C-methyl]-methionine labeling. The results show a time-dependent increase in the incorporation of the ¹³C-labeled methyl group into various modified ribonucleosides, while the natural abundance of ¹³C in unmodified ribonucleosides remains constant.[2][3]

Table 2: Representative Yields for Enzymatic vs. Chemical Synthesis of Nucleoside Precursors

| Labeled Precursor | Synthesis Method | Reported Yield (%) | Reference |

| 2F-ATP | Enzymatic Cascade | 90 | [4] |

| 5F-UTP | Enzymatic Cascade | 80 | [4] |

| 8-aza-GTP | Enzymatic Cascade | 60 | [4] |

| ¹⁵N₃ Uracil | Chemical Synthesis | up to 75 | [5] |

| U-¹³C, ¹⁵N-UTP | Chemo-enzymatic | 60 | [5] |

| ¹⁵N-labeled Cytidine (B196190) | Chemical Synthesis | 62-94 | [5] |

This table provides a comparison of reported yields for the synthesis of various isotopically labeled nucleoside triphosphates and their precursors using either enzymatic or chemical methods. Enzymatic methods can offer high yields for specific products, while chemical synthesis provides versatility for a wider range of labeled compounds.[4][5]

Table 3: Mass Isotopologue Distribution of Guanosine (B1672433) Ribose from Cancer Cells

| Mass Isotopologue | Control Cells (%) | Treated Cells (%) |

| M+0 (unlabeled) | 45.2 | 75.8 |

| M+1 | 5.8 | 8.1 |

| M+2 | 2.1 | 3.5 |

| M+3 | 1.9 | 2.9 |

| M+4 | 3.5 | 2.2 |

| M+5 | 41.5 | 7.5 |

| Total ¹³C Enrichment | 54.8% | 24.2% |

Hypothetical data illustrating the mass isotopologue distribution (MDV) of the ribose moiety of guanosine from cancer cells grown with [U-¹³C]-glucose. The "Treated Cells" show a significant decrease in the M+5 isotopologue, suggesting an inhibition of de novo ribose synthesis from glucose.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the isotopic labeling of nucleosides.

Protocol 1: In Vitro Labeling of Nucleosides in Mammalian Cells using [U-¹³C]-Glucose

This protocol outlines the steps for labeling adherent mammalian cells to study the incorporation of carbon from glucose into nucleosides.

Materials:

-

Mammalian cell line of interest

-

Culture medium without glucose (e.g., glucose-free DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C]-Glucose

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well culture plates

-

Extraction solvent: 80% methanol (B129727) (LC-MS grade), chilled to -80°C

Procedure:

-

Cell Seeding: Plate approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for attachment. Prepare a minimum of 3 replicate wells per condition.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with 10 mM [U-¹³C]-Glucose and 10% dFBS.

-

Labeling Initiation: After overnight incubation, aspirate the standard medium, wash the cells once with sterile PBS, and add 2 mL of the prepared ¹³C labeling medium to each well.

-

Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically 18-24 hours but should be optimized for the specific cell line and pathway of interest.[1]

-

Metabolism Quenching and Extraction:

-

Aspirate the labeling medium from the wells.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

-

Incubate the plates at -80°C for at least 20 minutes.

-

-

Harvesting: Scrape the cell lysate from the bottom of the wells and transfer it to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube. The sample can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

Protocol 2: Chemical Synthesis of a ¹⁵N-Labeled Deoxycytidine Phosphoramidite (B1245037)

This protocol outlines the key steps for synthesizing a DNA oligonucleotide with a single ¹⁵N-labeled cytidine residue using automated solid-phase synthesis.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Unlabeled DNA phosphoramidites (A, G, T, C)

-

¹⁵N-labeled dC phosphoramidite (e.g., [4-¹⁵NH₂]-2'-deoxycytidine phosphoramidite)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (B52724) (synthesis grade)

Methodology:

-

Preparation: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagent bottles on the DNA synthesizer. Pack the CPG solid support into a synthesis column.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating with the deblocking solution. The column is then washed with acetonitrile.

-

Step 2: Coupling: The ¹⁵N-labeled dC phosphoramidite (or an unlabeled phosphoramidite for other positions) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping reagents to prevent the formation of deletion mutants.

-

Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with the cleavage and deprotection solution.

-

Purification: The synthesized oligonucleotide is purified, typically by HPLC, to remove any truncated sequences and other impurities.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: General workflow for an in-vitro nucleoside labeling experiment.

Caption: Incorporation of ¹³C from glucose into UMP via the PPP.

Conclusion

Isotopic labeling of nucleosides is a powerful and versatile technique that provides unparalleled insights into the intricate workings of cellular metabolism, drug action, and structural biology. For researchers, scientists, and drug development professionals, mastering these methods is key to advancing our understanding of complex biological systems and developing the next generation of therapeutics. The continued synergy of stable isotope tracers with advanced analytical platforms like high-resolution mass spectrometry and NMR spectroscopy will undoubtedly continue to push the boundaries of biomedical research.

References

Beyond the Methyl Mark: An In-depth Technical Guide to Advanced Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of epigenetic modifications beyond DNA methylation, offering a detailed resource for researchers, scientists, and professionals in drug development. We delve into the core mechanisms of histone modifications, the dynamic process of chromatin remodeling, and the influential role of non-coding RNAs in shaping the epigenetic landscape. This guide is designed to be a practical resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Histone Modifications: The Language of the Epigenome

The "histone code" hypothesis posits that specific post-translational modifications (PTMs) of histone proteins act as a sophisticated language, read by cellular machinery to regulate gene expression and other DNA-templated processes[1][2][3]. These modifications, occurring primarily on the N-terminal tails of histones, can alter chromatin structure and create binding sites for effector proteins, thereby dictating whether a gene is active or silenced[1]. Here, we explore the most well-characterized histone modifications beyond methylation.

Histone Acetylation and Deacetylation

Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues, is predominantly associated with transcriptional activation. This modification is catalyzed by histone acetyltransferases (HATs) and is a reversible process, with histone deacetylases (HDACs) removing the acetyl groups[4]. Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery.

Conversely, histone deacetylation restores the positive charge, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of many diseases, including cancer[4][5].

Quantitative Insights into Histone Acetylation and Gene Expression:

| Histone Mark | Cellular Context | Change in Gene Expression | Reference |

| H3K27ac | Human CD4+ T-cells | Strong positive correlation with gene expression (r ≈ 0.6) | [6] |

| H4K16ac | Various cancers | Global reduction associated with a cancerous phenotype | [7] |

| H3K9ac | Breast cancer cell lines | Enriched at promoters of actively transcribed genes | [5] |

| H3K4ac | Breast cancer cell lines | Increased levels near promoters of estrogen receptor-responsive genes | [5] |

Histone Phosphorylation

Histone phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a dynamic modification involved in diverse cellular processes, including transcription, DNA repair, and chromosome condensation during mitosis. Unlike acetylation, which has a more direct effect on chromatin structure, phosphorylation often acts as a signaling platform, recruiting other proteins to chromatin.

Histone Ubiquitination

Histone ubiquitination involves the attachment of a small protein, ubiquitin, to lysine residues. This modification is highly versatile and can have different consequences depending on the site and the number of ubiquitin molecules attached. Monoubiquitination of H2A is generally associated with transcriptional repression, while monoubiquitination of H2B is linked to transcriptional activation.

Chromatin Remodeling: Reshaping the Genomic Landscape

Chromatin remodeling complexes are ATP-dependent molecular machines that actively reposition, evict, or restructure nucleosomes, thereby controlling the access of regulatory proteins to DNA. These complexes are essential for a wide range of cellular processes, including transcription, DNA replication, and repair.

SWI/SNF Family of Remodelers

The SWI/SNF (SWItch/Sucrose Non-Fermentable) family is one of the most extensively studied groups of chromatin remodelers. These large, multi-subunit complexes use the energy from ATP hydrolysis to slide or eject nucleosomes, generally leading to increased DNA accessibility and gene activation. The SWI/SNF complex has been implicated in the regulation of various signaling pathways, including the Wnt pathway, and its subunits are frequently mutated in cancer.

ISWI Family of Remodelers

The ISWI (Imitation Switch) family of remodelers is typically involved in the regular spacing of nucleosomes, which often results in transcriptional repression. These complexes play a crucial role in establishing and maintaining higher-order chromatin structures.

Quantitative Analysis of Chromatin Remodeler Activity:

| Remodeler Complex | Function | Quantitative Observation | Reference |

| SWI/SNF | Nucleosome remodeling | Can alter nucleosome positioning over hundreds of base pairs | [8] |

| ISWI | Nucleosome spacing | Generates arrays with a consistent nucleosome repeat length of ~160-165 bp | [9] |

Non-Coding RNAs: The Epigenetic Regulators

A significant portion of the genome is transcribed into non-coding RNAs (ncRNAs), which do not encode proteins but play critical roles in regulating gene expression. ncRNAs can interact with DNA, RNA, and proteins to modulate the epigenetic landscape.

Long Non-Coding RNAs (lncRNAs)

Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides that can act as scaffolds, guides, or decoys for chromatin-modifying complexes. A well-studied example is the lncRNA HOTAIR, which can recruit the Polycomb Repressive Complex 2 (PRC2) to specific genomic loci, leading to histone H3 lysine 27 trimethylation (H3K27me3) and gene silencing.

MicroRNAs (miRNAs)

MicroRNAs (miRNAs) are small ncRNAs (around 22 nucleotides) that primarily regulate gene expression at the post-transcriptional level by binding to messenger RNAs (mRNAs), leading to their degradation or translational repression. Importantly, miRNAs can also indirectly influence the epigenome by targeting the mRNAs of epigenetic modifiers, such as HDACs and DNA methyltransferases. This creates a complex regulatory network where epigenetic modifications can control miRNA expression, and in turn, miRNAs can fine-tune the epigenetic machinery[10][11].

Experimental Protocols for Epigenetic Analysis

A deep understanding of epigenetic modifications requires robust experimental techniques. Here, we provide detailed methodologies for key experiments used to study the epigenome.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a protein of interest, such as a modified histone or a transcription factor.

Detailed Protocol for Cross-linking ChIP-Seq:

-

Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which correspond to the binding sites of the protein of interest.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-Seq is a method for mapping chromatin accessibility across the genome. It utilizes a hyperactive Tn5 transposase to simultaneously fragment DNA in open chromatin regions and ligate sequencing adapters.

Detailed Protocol for ATAC-Seq:

-

Nuclei Isolation: Isolate intact nuclei from a small number of cells (typically 50,000).

-

Tagmentation: Incubate the nuclei with the Tn5 transposase, which will cut and paste sequencing adapters into accessible regions of the genome.

-

DNA Purification: Purify the tagmented DNA fragments.

-

PCR Amplification: Amplify the library using PCR.

-

Library Purification and Sequencing: Purify the amplified library and perform paired-end sequencing.

-

Data Analysis: Align the sequencing reads and identify regions of high read density, which correspond to open chromatin regions.

Cleavage Under Targets and Release Using Nuclease (CUT&RUN)

CUT&RUN is an alternative to ChIP-Seq for profiling protein-DNA interactions that offers improved signal-to-noise ratios and requires fewer cells.

Detailed Protocol for CUT&RUN:

-

Cell Permeabilization and Antibody Incubation: Permeabilize cells and incubate with a specific primary antibody against the protein of interest.

-

pA-MNase Binding: Add a fusion protein of Protein A and Micrococcal Nuclease (pA-MNase), which will bind to the antibody.

-

Targeted Cleavage: Activate the MNase with calcium ions to cleave the DNA surrounding the target protein.

-

Fragment Release: The cleaved antibody-protein-DNA complexes diffuse out of the nucleus.

-

DNA Purification: Isolate and purify the released DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

Signaling Pathways and Epigenetic Regulation

Epigenetic modifications are intricately linked with cellular signaling pathways, often acting as downstream effectors of signaling cascades or as regulators of signaling components.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity[12][13][14][15][16]. Its activity is tightly controlled by epigenetic mechanisms, including histone modifications and non-coding RNAs[12][13][14][15][16]. For instance, the acetylation of histones at the promoters of NF-κB target genes is a key step in their transcriptional activation.

Caption: Epigenetic regulation of the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. The SWI/SNF chromatin remodeling complex has been shown to interact with β-catenin and regulate the expression of Wnt target genes[8][17][18][19][20].

Caption: Role of the SWI/SNF complex in Wnt/β-catenin signaling.

Therapeutic Targeting of Epigenetic Modifications

The reversible nature of epigenetic modifications makes the enzymes that write, erase, and read these marks attractive targets for therapeutic intervention, particularly in cancer.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of drugs that block the activity of HDACs, leading to an accumulation of acetylated histones and the re-expression of silenced tumor suppressor genes[21][22][23][24][25][26]. Several HDAC inhibitors, such as vorinostat (B1683920) and romidepsin, have been approved for the treatment of certain hematological malignancies[25].

EZH2 Inhibitors

EZH2 is the catalytic subunit of the PRC2 complex and is responsible for H3K27 trimethylation. Inhibitors of EZH2, such as tazemetostat, have shown efficacy in treating certain types of lymphomas and solid tumors that have mutations in EZH2 or are dependent on its activity[27][28][29][30][31].

BET Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are "readers" of histone acetylation that recruit transcriptional machinery to active genes. BET inhibitors, such as JQ1, displace BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC[9][32][33][34]. These inhibitors are currently in clinical trials for a variety of cancers.

Experimental Workflow for Testing Epigenetic Inhibitors:

Caption: A typical experimental workflow for evaluating the efficacy of an epigenetic inhibitor.

References

- 1. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone code - Wikipedia [en.wikipedia.org]

- 3. scienceandculture.com [scienceandculture.com]

- 4. Histone modification profiling in breast cancer cell lines highlights commonalities and differences among subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. SWI/SNF Chromatin-Remodeling Factor Smarcd3/Baf60c Controls Epithelial-Mesenchymal Transition by Inducing Wnt5a Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MicroRNA-Mediated Regulation of Histone-Modifying Enzymes in Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylases and Their Regulatory MicroRNAs in Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of HDAC3-miRNA-CAGE Network in Anti-Cancer Drug-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic regulation of transcription factors involved in NLRP3 inflammasome and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epigenetic Modifications of the Nuclear Factor Kappa B Signalling Pathway and its Impact on Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional and epigenetic regulation of immune tolerance: roles of the NF-κB family members - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Regulation of the Wnt signaling pathway during myogenesis by the mammalian SWI/SNF ATPase BRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of β-catenin/TCF targets following loss of the tumor suppressor SNF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Loss of Snf5 induces formation of an aberrant SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. quora.com [quora.com]

- 24. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 25. Epigenetic Drugs for Cancer and microRNAs: A Focus on Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 32. BET inhibitor - Wikipedia [en.wikipedia.org]

- 33. What are BET inhibitors and how do they work? [synapse.patsnap.com]